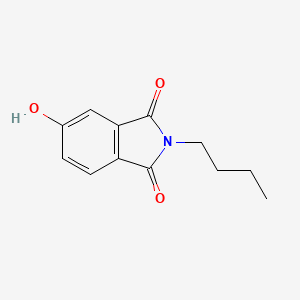
4-hydroxy-N-n-butylphthalimide
Cat. No. B8474113
M. Wt: 219.24 g/mol
InChI Key: PLIJNIBPRLGRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05302725
Procedure details


In a 250-ml round bottom flask were placed 20.5 g (112.6 mmols) of 4-hydroxyphthalic acid, 8.2 g (112.6 mmols) of n-butylamine and 100 ml of absolute ethanol. After mixing, the resulting mixture generated heat gently. The mixture was sufficiently stirred until the solids were completely dissolved. The alcohol was distilled off under reduced pressure, after which the viscous liquid thus obtained was heated at 180° C. for about 3 hours with continuous extraction of water. After cooling, the residue was solidified. The solidified residue was dissolved in an ethyl acetate-benzene (1:1 by volume) mixed solvent, and the resulting solution was washed with water, an aqueous sodium carbonate solution and then water. The organic layer was dried over anhydrous magnesium sulfate, concentrated, and then cooled to obtain powder crystals having a slightly yellowish white color. The crystals were collected by suction filtration and dried. Yield: 18.5 g (75%), m.p. 126°-127° C. The product was determined to be 4-hydroxy-N-n-butylphthalimide by investigation of its structure by NMR and infrared absorption spectrum.




Name
ethyl acetate benzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=O)[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=O.[CH2:14]([NH2:18])[CH2:15][CH2:16][CH3:17].C(O)C.O>C(OCC)(=O)C.C1C=CC=CC=1>[OH:1][C:2]1[CH:3]=[C:4]2[C:11](=[O:13])[N:18]([CH2:14][CH2:15][CH2:16][CH3:17])[C:6](=[O:8])[C:5]2=[CH:9][CH:10]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
ethyl acetate benzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC.C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was sufficiently stirred until the solids
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 250-ml round bottom flask were placed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After mixing
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture generated heat gently
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
were completely dissolved
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The alcohol was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which the viscous liquid thus obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed solvent
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting solution was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain powder crystals
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were collected by suction filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
absorption spectrum
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC=1C=C2C(C(=O)N(C2=O)CCCC)=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
